molecular formula C19H14ClFN6O2 B11422516 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B11422516
M. Wt: 412.8 g/mol
InChI Key: STSSCOJAJLCQFF-UHFFFAOYSA-N
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Description

2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl derivatives and coupling reactions.

    Attachment of the Fluorophenyl Acetamide Moiety: This final step can be accomplished through amide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-chlorophenyl)acetamide
  • 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-bromophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-fluorophenyl)acetamide distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for further research.

Properties

Molecular Formula

C19H14ClFN6O2

Molecular Weight

412.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H14ClFN6O2/c20-13-7-5-12(6-8-13)9-27-18-17(24-25-27)19(29)26(11-22-18)10-16(28)23-15-4-2-1-3-14(15)21/h1-8,11H,9-10H2,(H,23,28)

InChI Key

STSSCOJAJLCQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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